molecular formula C14H10 B107389 4-Ethynyl-1,1'-biphenyl CAS No. 29079-00-3

4-Ethynyl-1,1'-biphenyl

Cat. No. B107389
CAS RN: 29079-00-3
M. Wt: 178.23 g/mol
InChI Key: BPBNKCIVWFCMJY-UHFFFAOYSA-N
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Description

4-Ethynyl-1,1'-biphenyl is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a biphenyl derivative where one hydrogen atom in the 4-position is replaced by an ethynyl group. This modification imparts unique characteristics to the molecule, making it a subject of interest in materials science, particularly in the field of liquid crystals and polymers.

Synthesis Analysis

The synthesis of derivatives of 4-ethynylbiphenyl has been reported in several studies. For instance, the synthesis of 4-bromo-4'-ethynyl biphenyl was achieved and subsequently polymerized using a palladium (II) catalyst system, resulting in predominantly insoluble materials with reasonable thermal stability . Additionally, the synthesis of liquid crystal compounds based on a 4-ethynylbiphenyl core has been described, with detailed synthetic procedures provided . These compounds exhibit enantiotropic nematic behavior over a broad temperature range .

Molecular Structure Analysis

The molecular structure of 4-ethynylbiphenyl derivatives has been analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy and mass spectrometry were used to characterize the synthesized liquid crystal compounds . Single-crystal X-ray diffraction has been employed to elucidate the structure of related compounds, providing insights into the molecular arrangement and intermolecular interactions .

Chemical Reactions Analysis

The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl has been studied extensively. In vitro experiments with rat liver microsomes showed that the ethynyl group undergoes NADPH-dependent oxidation, which is inhibited by CO and stimulated by certain inducers . The major metabolite identified was biphenyl-4-ylacetic acid, and no metabolites containing the intact ethynyl group were detected . Additionally, an isotope effect was observed in the biotransformation of 4-ethynylbiphenyls to 4-biphenylylacetic acids, suggesting mechanisms involving direct hydroxylation or oxirene formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethynylbiphenyl derivatives have been correlated with their molecular structure. For instance, the mesomorphic and dielectric properties of liquid crystal compounds with a 4-ethynylbiphenyl core were studied, showing that these compounds have promising applications due to their birefringence and dielectric anisotropy . The influence of core substitution on these properties has also been explored, indicating that the molecular design can be tailored to achieve desired characteristics . Furthermore, the crystallographic disorder in related systems has been discussed in terms of its effect on polarized solid-state IR spectra .

Scientific Research Applications

Metabolic Studies

4-Ethynylbiphenyl undergoes extensive metabolic processing in rats and rabbits, involving aromatic hydroxylation and oxidation of the ethynyl group, as observed in studies by Wade, Symons, Martín, and Parke (1979; 1980). These researchers found that in rats, 4-ethynylbiphenyl initially concentrates in adipose tissue, and its major metabolites are 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid (Wade, Symons, Martín, & Parke, 1979); (Wade, Symons, Martín, & Parke, 1980).

Material Science and Polymerization

Trumbo and Marvel (1987) explored the polymerization of 4-bromo-4′-ethynyl biphenyl using a palladium catalyst system, producing polymers with significant thermal stability (Trumbo & Marvel, 1987). Moreover, Shanmugaraju, Joshi, and Mukherjee (2011) synthesized a dinuclear organometallic acceptor containing Pt-ethynyl functionality, which exhibited fluorescence and potential for sensing nitroaromatic compounds like picric acid (Shanmugaraju, Joshi, & Mukherjee, 2011).

Electronic and Optical Applications

Lee et al. (2014) demonstrated the assembly of conjugated 1D nanowires using benzene core derivatised with four ethynyl-biphenyls, showcasing significant electronic communications between biphenyl moieties (Lee et al., 2014). Additionally, Chen et al. (2003) investigated 1,1-substituted 2,3,4,5-tetraphenylsiloles, including 1-ethynyl-1,2,3,4,5-pentaphenylsilole, for their light emission and nanoaggregation properties, finding influences on the luminescence of the siloles based on the electronegativity of the substituents (Chen et al., 2003).

Spectroelectrochemical Studies

Jbarah et al. (2009) conducted spectroelectrochemical studies on self-assembled monolayers of biphenyl ethynyl thiols on gold electrodes, exploring different adsorption orientations and vibrational modes (Jbarah et al., 2009).

Liquid Crystals and Fluorination

Kula et al. (2013) synthesized 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its fluorinated analogues, establishing correlations between molecular structure and mesomorphic properties (Kula et al., 2013).

Safety And Hazards

4-Ethynyl-1,1’-biphenyl may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-ethynyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNKCIVWFCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183326
Record name 4-Ethynylbiphenyl
Source EPA DSSTox
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1,1'-biphenyl

CAS RN

29079-00-3
Record name 4-Ethynyl-1,1′-biphenyl
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Record name 4-Ethynylbiphenyl
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Record name 4-Ethynylbiphenyl
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Record name 4-Ethynylbiphenyl
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Synthesis routes and methods

Procedure details

To a solution of 26 g of potassium t-butoxide in 400 ml of a 1:1 mixture (v/v) of dimethyl sulfoxide and t-butanol at 10°-15° was added with stirring a solution of 39 g of 4-(1,2-dibromoethyl)biphenyl in 400 ml of the same solvent mixture. After stirring for 20 minutes, the reaction mixture was poured into ice-water. The resulting mixture was extracted with diethyl ether. The diethyl ether then was washed successively with water, five percent aqueous sodium bicarbonate, and water, and dried over anhydrous sodium sulfate. The diethyl ether was distilled under reduced pressure and the solid residue crystallized from aqueous ethanol to give 18.5 g of crude 4-biphenylacetylene, mp 79°-81°. Two recrystallizations from hexane gave pure 4-biphenylacetylene, mp 82°-85°. The following elemental analysis was obtained:
Quantity
26 g
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reactant
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0 (± 1) mol
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4-(1,2-dibromoethyl)biphenyl
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39 g
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400 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
A El Shatshat - 2019 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a progressive, neurodegenerative disorder, with characteristic symptoms including memory loss and cognitive decline. AD is characterized by the formation …
Number of citations: 2 uwspace.uwaterloo.ca
R Guo, Q Chen, X Li, Y Liu, C Wang, W Bi… - Journal of Materials …, 2019 - pubs.rsc.org
The palladium carbide (PdCx) material has shown great promise as an efficient catalyst for alkyne semihydrogenation. Difficulties in preparing stable PdCx catalysts have been …
Number of citations: 41 pubs.rsc.org
HWP N'dongo, S Clément, S Richeter, F Guyon… - Journal of …, 2013 - Elsevier
The bis(silylated) alkenes Z-(PhSCH 2 )Me 2 SiC(H)C(Fc)SiMe 2 (CH 2 SPh) (2) and Z-(PhSCH 2 )Me 2 SiC(H)C(bipheny)SiMe 2 (CH 2 SPh) (3) have been prepared by Pd-catalyzed …
Number of citations: 10 www.sciencedirect.com
D Laliberté, T Maris, PE Ryan, JD Wuest - Crystal growth & design, 2006 - ACS Publications
Tetrakis(4-ethynylphenyl)methane (7) is known to crystallize as an interpenetrated diamondoid network held together in part by weak C⋮C H···C⋮C interactions that define characteristic …
Number of citations: 8 pubs.acs.org
Z Chen, T Lin, L Zhang, L Zhang… - Angewandte Chemie …, 2019 - Wiley Online Library
Surface‐confined covalent coupling reactions of the linear compound 4‐(but‐3‐en‐1‐ynyl)‐4′‐ethynyl‐1,1′‐biphenyl (1), which contains one alkyne and one enyne group on …
Number of citations: 6 onlinelibrary.wiley.com
Y Huang, Y Liu, S Muhammad, Q Jia, Y Ding… - Reactive and Functional …, 2020 - Elsevier
The present work describes the detailed macromolecular design, synthesis, and characterization of a series of mono- and bi-terminal functionalized polystyrenes (PSs) by the …
Number of citations: 6 www.sciencedirect.com
D Han, Y Tu, X Li, Z Zeng, Q Xu, J Zhu - Surface Science, 2022 - Elsevier
Studying the adsorption and reaction behaviors of organic molecules on solid surfaces holds great significance for producing high-performance organic films. Alkynes recently gain …
Number of citations: 3 www.sciencedirect.com
T Wang, H Lv, Q Fan, L Feng, X Wu… - Angewandte Chemie, 2017 - Wiley Online Library
Cis‐enediyne‐type compounds have received much attention as potent antitumor antibiotics. The conventional synthesis of cis‐enediynes in solution typically involves multiple steps …
Number of citations: 43 onlinelibrary.wiley.com
A Zhang, Y Zhou, F Xue, X Peng, H Chen… - Journal of Colloid and …, 2023 - Elsevier
The surface enhanced Raman scattering (SERS) reporters are rather limited, and the Raman peaks still overlap in varying degrees, making SERS multiplex coding a critical bottleneck …
Number of citations: 2 www.sciencedirect.com
GU Yuanyuan, W Yaodong, W Yan, LIU Lijia - 功能高分子学报, 2019 - gngfzxb.ecust.edu.cn
Achiral (4-(dodecyloxy)-4'-ethynyl-[1, 1'-biphenyl]-3, 5-diyl) dimethanol (PhDHPA) was synthesized, and then was polymerized under the cataysis of an achiral rhodium catalyst, the …
Number of citations: 1 gngfzxb.ecust.edu.cn

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